REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][cH:5][c:6]([I:8])[cH:7]1.[C:9]([CH3:10])([CH3:11])([CH3:12])[O:13][C:14](=[O:15])[N:16]1[CH2:17][CH2:18][CH:19]([n:22]2[n:23][cH:24][c:25]([B:27]3[O:28][C:29]([CH3:30])([CH3:31])[C:32]([CH3:33])([CH3:34])[O:35]3)[cH:26]2)[CH2:20][CH2:21]1.[CH3:47][O:48][CH2:49][CH2:50][O:51][CH3:52].[K+:44].[K+:45].[K+:46].[OH2:36].[OH2:37].[OH2:38].[P:39]([O-:40])([O-:41])([O-:42])=[O:43].[Pd:53]([Cl:54])[Cl:55].[c:56]1([P:57]([c:58]2[cH:59][cH:60][cH:61][cH:62][cH:63]2)[c:64]2[cH:65][cH:66][cH:67][cH:68][cH:69]2)[cH:70][cH:71][cH:72][cH:73][cH:74]1.[c:75]1([P:76]([c:77]2[cH:78][cH:79][cH:80][cH:81][cH:82]2)[c:83]2[cH:84][cH:85][cH:86][cH:87][cH:88]2)[cH:89][cH:90][cH:91][cH:92][cH:93]1>>[Br:1][c:2]1[cH:3][n:4][cH:5][c:6](-[c:25]2[cH:24][n:23][n:22]([CH:19]3[CH2:18][CH2:17][N:16]([C:14]([O:13][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:15])[CH2:21][CH2:20]3)[cH:26]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cncc(I)c1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(n2cc(B3OC(C)(C)C(C)(C)O3)cn2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=P([O-])([O-])[O-]
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Pd]Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(n2cc(-c3cncc(Br)c3)cn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |